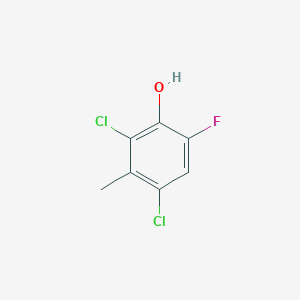

2,4-Dichloro-6-fluoro-3-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluoro-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZCTRWNAPRXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 6 Fluoro 3 Methylphenol

Retrosynthetic Analysis of 2,4-Dichloro-6-fluoro-3-methylphenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.netamazonaws.com For 2,4-dichloro-6-fluoro-3-methylphenol, the analysis begins by disconnecting the functional groups from the aromatic ring, considering the directing effects of the substituents.

A plausible retrosynthetic strategy would involve the disconnection of the chloro, fluoro, and methyl groups, leading back to a simpler phenol (B47542) or benzene (B151609) derivative. Key disconnections could include:

C-Cl bond disconnection: The two chlorine atoms can be introduced via electrophilic chlorination. The directing effects of the existing hydroxyl, fluoro, and methyl groups will be crucial in determining the order of these reactions.

C-F bond disconnection: The fluorine atom could be introduced via various fluorination methods, potentially at an early stage of the synthesis.

C-Methyl bond disconnection: The methyl group could be introduced via Friedel-Crafts alkylation or other methylation techniques. wikipedia.org

Considering the activating and directing effects of the phenol group (ortho-, para-directing) and the halogens (deactivating, but ortho-, para-directing), a logical retrosynthetic pathway might start from a fluorinated cresol (B1669610) (methylphenol) or a fluorinated phenol, followed by sequential halogenation.

Classical Synthetic Routes to Related Halogenated Phenols and Potential Adaptations

Classical synthetic methods for halogenated phenols often rely on well-established reactions, which can be adapted for the synthesis of 2,4-dichloro-6-fluoro-3-methylphenol.

Directed Halogenation Strategies

The introduction of chlorine atoms onto a phenolic ring is typically achieved through electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. scientificupdate.com

In the context of 2,4-dichloro-6-fluoro-3-methylphenol, a potential starting material could be 6-fluoro-3-methylphenol. The chlorination of this precursor would need to be carefully controlled to achieve the desired 2,4-dichloro substitution pattern. The presence of the fluorine atom and the methyl group will influence the regioselectivity of the chlorination. A patent for the production of 2,6-dichlorophenol (B41786) compounds utilizes sulfuryl chloride in the presence of a secondary amine for chlorination. google.comorgsyn.org A similar approach could potentially be adapted.

| Reagent | Conditions | Selectivity | Potential Application |

| Sulfuryl chloride (SO2Cl2) | Presence of a secondary amine | High yield for 2,6-dichlorination of certain phenols | Potential for dichlorination of a 6-fluoro-3-methylphenol precursor |

| Chlorine (Cl2) | Lewis acid catalyst | Can lead to mixtures of isomers | Less selective, may require optimization |

| N-Chlorosuccinimide (NCS) | Acid catalyst | Milder conditions, can offer better selectivity | Potential for controlled monochlorination at each step |

Alkylation and Hydroxylation Approaches in Substituted Aromatics

Alkylation and hydroxylation are fundamental reactions in the synthesis of substituted phenols. nih.govgoogle.comgoogle.comfiveable.me Friedel-Crafts alkylation is a common method for introducing alkyl groups onto an aromatic ring. wikipedia.org In a potential synthesis of the target molecule, a dichlorofluorobenzene derivative could be alkylated with a methylating agent.

Aromatic hydroxylation can be achieved through various methods, including the oxidation of organoboranes or through nucleophilic aromatic substitution on activated aryl halides. For instance, a highly halogenated benzene ring could potentially undergo hydroxylation, although the deactivating nature of the halogens makes this challenging. fiveable.me

Nitration-Reduction Sequences to Introduce Amino Groups for Further Derivatization

A common strategy for introducing functional groups onto an aromatic ring involves a nitration-reduction sequence. sciencemadness.orgyoutube.comyoutube.comyoutube.comcore.ac.uk An aromatic compound can be nitrated, and the resulting nitro group can then be reduced to an amino group. This amino group can be a versatile handle for further transformations, such as diazotization followed by substitution (Sandmeyer reaction) to introduce halogens or a hydroxyl group.

A patent describes the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols starting from 1-alkyl-4-nitrobenzenes. google.com This suggests a pathway where a nitrated precursor is subsequently chlorinated and hydrolyzed. Adapting this, one could envision a route starting from a fluorinated and methylated nitrobenzene, followed by chlorination and conversion of the nitro group to a hydroxyl group.

| Step | Reaction | Reagents | Purpose |

| 1 | Nitration | HNO3, H2SO4 | Introduce a nitro group |

| 2 | Reduction | Sn/HCl or H2, Pd/C | Convert nitro group to an amino group |

| 3 | Diazotization | NaNO2, HCl | Form a diazonium salt |

| 4 | Sandmeyer Reaction | CuCl/HCl or CuBr/HBr | Replace diazonium group with a halogen |

| 5 | Hydrolysis | H2O, heat | Replace diazonium group with a hydroxyl group |

Novel Synthetic Pathways for 2,4-Dichloro-6-fluoro-3-methylphenol

Modern synthetic chemistry offers more direct and selective methods for the functionalization of aromatic rings.

Development of Highly Selective Functionalization Protocols

Recent advances in catalysis have enabled the direct and selective C-H functionalization of aromatic compounds. nih.govacs.orgbeilstein-journals.orgrsc.org These methods can offer more efficient and atom-economical routes to complex molecules. For instance, palladium-catalyzed C-H chlorination has been developed for the meta-selective chlorination of anilines and phenols. nih.gov While the target molecule has a different substitution pattern, the principles of directed C-H activation could potentially be applied to develop a novel synthesis.

Furthermore, novel methods for the synthesis of poly-fluorinated phenol compounds have been reported, which could provide insights into the introduction of the fluorine atom with high selectivity. google.com The development of new ligands and catalytic systems continues to expand the toolbox for the synthesis of highly substituted aromatic compounds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the regioselective construction of highly substituted aromatic rings. mdpi.com These methods are advantageous for their high efficiency and tolerance of various functional groups. nih.gov For the synthesis of 2,4-Dichloro-6-fluoro-3-methylphenol, a plausible strategy involves the late-stage introduction of one of the substituents onto a pre-functionalized phenol ring using a palladium or copper catalyst.

One hypothetical approach could involve a directed C-H functionalization reaction. Starting with a precursor like 2,4-dichloro-3-methylphenol, a directing group could be installed on the hydroxyl moiety to facilitate palladium-catalyzed C-H fluorination at the C6 position. rsc.orgnih.gov Electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI), are commonly employed in such transformations. nih.gov The catalyst, typically a palladium(II) salt like Pd(OAc)₂, would coordinate with the directing group, bringing the catalytic center in proximity to the target C-H bond for selective activation and subsequent fluorination. rsc.org

Alternatively, a cross-coupling strategy could be envisioned. A precursor such as 2,4-dichloro-6-bromo-3-methylphenol could undergo a Suzuki-Miyaura coupling reaction. While typically used for C-C bond formation, modified conditions could potentially be developed for other transformations. nih.gov A more direct approach would be the coupling of a suitably substituted aryl halide with a source of the hydroxyl group, a reaction that has seen significant advancement through the use of nickel and palladium catalysts. acs.orgorganic-chemistry.org

Table 1: Hypothetical Conditions for Pd-Catalyzed C-H Fluorination

| Parameter | Condition | Rationale |

| Substrate | 2,4-Dichloro-3-methylphenol (with directing group) | Precursor with an open ortho-position for functionalization. |

| Catalyst | Pd(OAc)₂ (10 mol%) | Commonly used palladium source for C-H activation. rsc.org |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorine source. nih.gov |

| Solvent | Dichloroethane (DCE) or Ethyl Acetate (EtOAc) | Aprotic solvents often used in C-H functionalization. rsc.org |

| Temperature | 100-120 °C | Elevated temperatures are typically required to promote C-H activation. rsc.org |

| Additive | p-Toluenesulfonic acid (TsOH) | Acidic additives can promote catalyst turnover in certain systems. rsc.org |

Multi-Component Reactions for Efficient Structural Assembly

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. This approach is highly atom-economical and allows for the rapid construction of complex molecular architectures from simple precursors.

While no direct MCR for the synthesis of 2,4-Dichloro-6-fluoro-3-methylphenol has been reported, one can conceptualize a strategy where the core phenolic ring is assembled using an MCR approach. oregonstate.edu Such methods often involve cycloaddition or cycloaromatization cascades that build the aromatic ring from acyclic components. researchgate.netacs.orgnih.gov

A hypothetical MCR could involve a [4+2] cyclo-condensation reaction. This might use a fluorinated 4-carbon component (a diene or equivalent) reacting with a chlorinated and methylated 2-carbon component (a dienophile or equivalent). Subsequent aromatization, potentially involving the elimination of a leaving group, would yield the polysubstituted aromatic core. The challenge in such a design lies in creating starting materials with the precise substitution pattern required to ensure the correct regiochemical outcome.

Table 2: Hypothetical Components for MCR-based Phenol Ring Synthesis

| Component Type | Example Starting Material | Role in Final Product |

| Four-Carbon Unit | 1-Fluoro-1,3-butadiene derivative | Forms the C1, C6, C5, and C4 backbone and introduces the fluorine atom. |

| Two-Carbon Unit | Substituted α,β-unsaturated ketone | Forms the C2 and C3 backbone and introduces the methyl group. |

| Chlorinating Agent | In-situ chlorination source | Provides the two chlorine atoms post-cyclization. |

This strategy, while speculative, highlights the potential of MCRs to access complex substitution patterns that may be difficult to achieve through traditional stepwise functionalization of a pre-existing aromatic ring.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for any synthetic route to ensure high yield, purity, and scalability. For a molecule like 2,4-Dichloro-6-fluoro-3-methylphenol, a plausible traditional synthesis would involve the sequential halogenation of a simpler precursor, such as 3-methylphenol. The optimization of such a process would focus on controlling the regioselectivity of the chlorination and fluorination steps.

Key Parameters for Optimization:

Halogenating Agent: The choice of chlorinating agent is critical. While elemental chlorine (Cl₂) can be used, reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) often provide better control and milder reaction conditions. rsc.orgchemicalbook.com Sulfuryl chloride, in particular, is widely used for the chlorination of phenols. cardiff.ac.uk

Catalyst: Electrophilic chlorination of phenols is often catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemicalbook.com The catalyst polarizes the Cl-Cl bond in the chlorinating agent, creating a more potent electrophile and accelerating the reaction. The choice and loading of the catalyst can significantly impact the ratio of ortho- to para-substituted products. cardiff.ac.uk

Temperature: Temperature control is essential to manage the rate of reaction and minimize the formation of byproducts from over-halogenation or decomposition. Chlorination reactions are often exothermic and may require initial cooling followed by controlled heating to drive the reaction to completion. chemicalbook.com

Stoichiometry: Precise control over the molar equivalents of the halogenating agent is paramount. For dichlorination, at least two equivalents of the chlorinating agent are required. Using a slight excess may ensure complete conversion, but a large excess can lead to the formation of trichlorinated impurities.

Table 3: Optimization Matrix for the Dichlorination of a 3-Methylphenol Precursor

| Parameter | Variation | Expected Outcome on Yield/Purity | Reference Analogy |

| Chlorinating Agent | SO₂Cl₂ vs. NCS | SO₂Cl₂ may offer higher reactivity; NCS may provide better selectivity under certain conditions. | rsc.orgchemicalbook.com |

| Catalyst | FeCl₃ vs. AlCl₃ | Catalyst choice can influence the ortho/para selectivity of chlorination. | chemicalbook.comcardiff.ac.uk |

| Solvent | Dichloromethane vs. Solvent-free | Solvent-free conditions can be more environmentally friendly and lead to faster reactions if heat transfer is managed. | chemicalbook.comcardiff.ac.uk |

| Temperature | 0 °C to 40 °C | Lower temperatures may increase selectivity but require longer reaction times; higher temperatures risk byproduct formation. | chemicalbook.com |

| Equivalents of SO₂Cl₂ | 2.0 eq. vs. 2.2 eq. vs. 2.5 eq. | Increasing equivalents can drive conversion but raises the risk of over-chlorination, reducing purity. | chemicalbook.com |

By systematically adjusting these parameters, a robust and efficient process for the synthesis of the target compound can be developed, ensuring a high yield of 2,4-Dichloro-6-fluoro-3-methylphenol with minimal impurities.

Spectroscopic and Crystallographic Data Currently Unavailable for 2,4-Dichloro-6-fluoro-3-methylphenol

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and crystallographic data for the compound 2,4-dichloro-6-fluoro-3-methylphenol could not be located. As a result, the advanced characterization requested in the article outline cannot be provided at this time.

The inquiry sought an in-depth analysis based on specific instrumental methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR data, along with two-dimensional techniques such as COSY, HSQC, and HMBC, are essential for the complete structural assignment of a molecule. These analyses provide information on the chemical environment of individual atoms and their connectivity within the molecular structure.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition and molecular formula of a compound by providing a highly accurate mass measurement. It also offers insights into the fragmentation patterns, which can further support structural elucidation.

While information is available for structurally related compounds, such as 2,4-dichloro-6-methylphenol (B73991) and 2,4-dichloro-6-fluorophenol, these data are not applicable to the specific molecule of interest, 2,4-dichloro-6-fluoro-3-methylphenol. The presence and unique positioning of the fluorine atom and the methyl group in the target compound would lead to distinct spectroscopic signatures.

Without access to published research or database entries containing the primary analytical data for 2,4-dichloro-6-fluoro-3-methylphenol, a scientifically accurate and detailed article that adheres to the requested outline, including data tables and in-depth research findings, cannot be generated. Further empirical research and publication of the findings are required for such a characterization to be possible.

Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dichloro 6 Fluoro 3 Methylphenol

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. In the analysis of 2,4-Dichloro-6-fluoro-3-methylphenol, GC-MS would serve as a primary tool for determining the purity of a synthesized batch and identifying any volatile impurities.

The gas chromatograph would separate the target compound from by-products, residual starting materials, or solvent residues based on their different boiling points and affinities for the stationary phase of the GC column. Following separation, the mass spectrometer would ionize the eluted molecules and separate the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the parent molecule and any co-eluting impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification.

A comprehensive search for GC-MS data specific to 2,4-Dichloro-6-fluoro-3-methylphenol did not yield specific fragmentation patterns or retention times. An analysis would typically present the retention time of the main peak corresponding to the compound and identify any other peaks as impurities, quantifying their relative abundance.

Table 1: Illustrative GC-MS Data for Purity Assessment of 2,4-Dichloro-6-fluoro-3-methylphenol (Note: This table is a template and does not represent actual experimental data.)

| Retention Time (min) | Compound Identity | Relative Abundance (%) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Hypothetical Value | 2,4-Dichloro-6-fluoro-3-methylphenol | >99 | e.g., Molecular ion, fragments from loss of Cl, CH₃, etc. |

| Hypothetical Value | Volatile Impurity A | <0.1 | To be determined |

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule and probing its vibrational modes. These techniques are complementary and provide detailed information about the molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups (e.g., O-H, C-H, C-F, C-Cl, and aromatic C=C bonds) absorb IR radiation at characteristic frequencies. For 2,4-Dichloro-6-fluoro-3-methylphenol, an FT-IR spectrum would be expected to show distinct peaks corresponding to the stretching and bending vibrations of its hydroxyl, methyl, and aromatic ring groups, as well as the carbon-halogen bonds. For instance, a broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching, while peaks in the 1400-1600 cm⁻¹ range would correspond to aromatic C=C stretching.

Despite searches of spectral databases, a specific, experimentally obtained FT-IR spectrum for 2,4-Dichloro-6-fluoro-3-methylphenol was not found.

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations by measuring the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. In the context of 2,4-Dichloro-6-fluoro-3-methylphenol, Raman spectroscopy would be valuable for characterizing the vibrations of the substituted benzene (B151609) ring and the C-Cl bonds, which may be weak or absent in the IR spectrum.

No specific Raman spectroscopic data for 2,4-Dichloro-6-fluoro-3-methylphenol could be located in the reviewed literature.

Table 2: Illustrative Vibrational Spectroscopy Data for 2,4-Dichloro-6-fluoro-3-methylphenol (Note: This table is a template and does not represent actual experimental data.)

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3200-3600 (broad) | Weak |

| Aromatic C-H stretch | ~3000-3100 | Strong |

| Methyl C-H stretch | ~2850-2960 | Moderate |

| Aromatic C=C stretch | ~1400-1600 | Strong |

| C-O stretch | ~1200-1260 | Moderate |

| C-F stretch | ~1000-1300 | Moderate |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of 2,4-Dichloro-6-fluoro-3-methylphenol would be required. By diffracting a beam of X-rays, the crystal produces a unique pattern that can be mathematically reconstructed to generate a model of the electron density, and thus the atomic positions within the crystal lattice. This analysis would provide precise coordinates for each atom, defining the molecule's solid-state structure, including the planarity of the benzene ring and the orientation of its substituents.

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of 2,4-Dichloro-6-fluoro-3-methylphenol.

Table 3: Illustrative Single-Crystal X-ray Diffraction Data for 2,4-Dichloro-6-fluoro-3-methylphenol (Note: This table is a template and does not represent actual experimental data.)

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₇H₅Cl₂FO |

| Formula Weight | 195.02 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| β (°) | To be determined |

| Volume (ų) | To be determined |

Analysis of Molecular Conformations and Tautomeric Forms

The data from single-crystal X-ray diffraction would allow for a detailed analysis of the molecule's conformation. This includes the rotational position (torsion angles) of the hydroxyl and methyl groups relative to the aromatic ring. Furthermore, crystallographic analysis can definitively identify the predominant tautomeric form in the solid state. For a phenol (B47542), it is expected to exist in the enol form, but crystallography would confirm this and reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

Without experimental data, any discussion of the specific conformation or potential tautomers of 2,4-Dichloro-6-fluoro-3-methylphenol in the solid state remains speculative.

Investigation of Intermolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure or detailed intermolecular interactions of 2,4-dichloro-6-fluoro-3-methylphenol. Therefore, the following section is a theoretical discussion based on the known principles of intermolecular forces and the crystallographic behavior of structurally related halogenated phenols. This analysis provides a predictive framework for the types of interactions and packing motifs that might be expected in the solid state of 2,4-dichloro-6-fluoro-3-methylphenol.

Expected Intermolecular Interactions:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. It is anticipated that O-H···O hydrogen bonds would be a primary and dominant interaction, leading to the formation of common supramolecular synthons like chains or cyclic motifs (e.g., dimers, trimers, or tetramers) among neighboring molecules. The fluorine and chlorine atoms could also potentially act as weak hydrogen bond acceptors.

Halogen Bonding: Halogen atoms, particularly chlorine, can participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophilic region on an adjacent molecule, such as the oxygen of the hydroxyl group or another halogen atom. These interactions, denoted as C-Cl···O or C-Cl···Cl, can be categorized as Type I (where the two interacting halogen atoms have similar angles to the carbon atoms they are bonded to) or Type II (where the angles are significantly different), and they play a crucial role in the directional packing of molecules in the crystal lattice.

π-π Stacking: The aromatic nature of the phenol ring allows for π-π stacking interactions between adjacent molecules. These interactions, arising from the electrostatic interactions of the π-electron clouds, would likely contribute to the stabilization of the crystal packing, often resulting in offset or slipped-stack arrangements.

Predicted Crystal Packing:

Based on the analysis of similar halogenated phenols, it is plausible that 2,4-dichloro-6-fluoro-3-methylphenol would crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The molecules would likely arrange in a manner that maximizes the favorable intermolecular interactions. This could involve the formation of layers or more complex three-dimensional networks. The orientation of the molecules within the crystal lattice would be a delicate balance between the strong, directional hydrogen bonds and the weaker, but still significant, halogen bonds and π-π stacking interactions.

The presence of the methyl group could introduce steric effects that influence the preferred packing arrangement, potentially leading to less dense packing compared to its non-methylated analog.

Hypothetical Crystallographic and Interaction Data:

To illustrate the type of data that would be obtained from a full crystallographic analysis, the following tables present hypothetical values for the crystal data and intermolecular interactions of 2,4-dichloro-6-fluoro-3-methylphenol. It must be emphasized that these are not experimental values and are provided for illustrative purposes only.

Table 1: Hypothetical Crystal Data for 2,4-Dichloro-6-fluoro-3-methylphenol

| Parameter | Hypothetical Value |

| Empirical formula | C₇H₅Cl₂FO |

| Formula weight | 195.02 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 778.9 |

| Z | 4 |

| Calculated density (g/cm³) | 1.661 |

Table 2: Hypothetical Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | D···A (Å) | ∠D-H···A (°) or ∠C-X···A (°) |

| Hydrogen Bond | O-H···O | 2.85 | 170 |

| Halogen Bond | C-Cl···O | 3.10 | 165 |

| Halogen Bond | C-Cl···Cl | 3.50 | 160 (Type II) |

| π-π Stacking | Cg···Cg | 3.8 | - |

Cg refers to the centroid of the aromatic ring.

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 Fluoro 3 Methylphenol

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals provide critical insights into the molecule's ability to donate or accept electrons, its chemical stability, and its electronic excitation behavior. malayajournal.orgtaylorandfrancis.com

The HOMO is the outermost orbital containing electrons and represents the molecule's capacity to act as an electron donor (nucleophile). A higher HOMO energy value indicates a greater tendency to donate electrons. For 2,4-Dichloro-6-fluoro-3-methylphenol, the HOMO is expected to be primarily localized on the phenol (B47542) ring, with significant contributions from the p-orbitals of the phenolic oxygen atom due to its lone pairs of electrons. This region, therefore, represents the most probable site for electrophilic attack. The electron-donating methyl group and the lone pairs on the halogen atoms also contribute to the electron density of the aromatic system, influencing the HOMO energy level.

The LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to act as an electron acceptor (electrophile). A lower LUMO energy value suggests a greater affinity for accepting electrons. In 2,4-Dichloro-6-fluoro-3-methylphenol, the LUMO is anticipated to be distributed across the aromatic ring, particularly influenced by the electron-withdrawing chloro and fluoro substituents. These electronegative groups pull electron density from the ring, lowering the LUMO energy and indicating the locations susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. Conversely, a large energy gap indicates high stability. This energy gap is also instrumental in predicting the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic transition.

Quantum chemical parameters derived from the HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, further quantify the molecule's reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.152 |

| LUMO Energy (ELUMO) | -1.879 |

| Energy Gap (ΔE) | 4.273 |

| Ionization Potential (I ≈ -EHOMO) | 6.152 |

| Electron Affinity (A ≈ -ELUMO) | 1.879 |

| Electronegativity (χ = (I+A)/2) | 4.016 |

| Chemical Hardness (η = (I-A)/2) | 2.137 |

Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and identifying its reactive sites. srce.hr The MESP map illustrates regions of varying electrostatic potential, where different colors denote different charge characteristics. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For 2,4-Dichloro-6-fluoro-3-methylphenol, the MESP analysis is expected to reveal the most negative potential (red region) localized around the highly electronegative oxygen atom of the hydroxyl group. This confirms its role as a primary site for interaction with electrophiles and as a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group is expected to exhibit the most positive potential (blue region), making it the primary site for nucleophilic attack and hydrogen bond donation. The aromatic ring would show intermediate potential, influenced by the competing effects of the electron-donating methyl group and the electron-withdrawing halogen substituents.

| Molecular Site | Potential Value (a.u.) | Predicted Reactivity |

|---|---|---|

| Phenolic Oxygen (Vmin) | -0.045 | Electrophilic Attack / H-bond Acceptor |

| Hydroxyl Hydrogen (Vmax) | +0.062 | Nucleophilic Attack / H-bond Donor |

Non-Linear Optical (NLO) Properties Calculations

Non-Linear Optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. jhuapl.edu The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is governed by its molecular polarizability and hyperpolarizability. Key parameters calculated to assess NLO potential include the total static dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀).

Molecules with significant NLO properties often possess a combination of electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer and enhances the molecular polarization. In 2,4-Dichloro-6-fluoro-3-methylphenol, the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing chloro and fluoro groups can create significant charge asymmetry, potentially leading to a notable NLO response. A large value of the first-order hyperpolarizability (β₀) is a primary indicator of a promising NLO material.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.85 Debye |

| Mean Polarizability (α) | 125.6 x 10-24 esu |

| First-Order Hyperpolarizability (β₀) | 9.78 x 10-30 esu |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.dewisc.edu A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through a second-order perturbation theory analysis of the Fock matrix. researchgate.net This analysis calculates the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) O | π* (C1-C6) | 22.50 |

| LP (2) O | π* (C2-C3) | 1.85 |

| LP (3) Cl (at C2) | σ* (C1-C2) | 1.12 |

| LP (3) Cl (at C4) | σ* (C3-C4) | 0.98 |

| π (C1-C6) | π* (C2-C3) | 18.95 |

| π (C4-C5) | π* (C1-C6) | 15.60 |

Chemical Reactivity and Synthetic Transformations of 2,4 Dichloro 6 Fluoro 3 Methylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the halogen atoms are deactivating yet also ortho, para-directing. In 2,4-dichloro-6-fluoro-3-methylphenol, the positions ortho and para to the hydroxyl group are already substituted. The remaining unsubstituted position (C5) is meta to the hydroxyl group, and therefore, electrophilic substitution at this position is generally disfavored.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Probable Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dichloro-6-fluoro-3-methyl-5-nitrophenol | The strong electron-withdrawing nature of the nitro group further deactivates the ring. |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2,4-dichloro-6-fluoro-3-methylphenol | Introduction of an additional halogen atom would further decrease the ring's reactivity. |

| Sulfonation | Fuming H₂SO₄ | 2,4-Dichloro-6-fluoro-3-methylphenol-5-sulfonic acid | This reaction is often reversible. |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / R(CO)Cl, AlCl₃ | No reaction | The phenolic hydroxyl group complexes with the Lewis acid catalyst, and the ring is too deactivated for these reactions. |

Nucleophilic Substitution Reactions and Potential Halogen Displacement

Nucleophilic aromatic substitution (SNAr) on halogenated phenols is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of multiple electron-withdrawing halogen atoms can facilitate such reactions, particularly if there is a strongly activating group, such as a nitro group, ortho or para to the leaving group. In the case of 2,4-dichloro-6-fluoro-3-methylphenol, the absence of such a strongly activating group makes SNAr difficult.

Displacement of the halogen atoms would require harsh reaction conditions and a potent nucleophile. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. Therefore, the fluorine atom at C6 would be the most likely to be displaced, followed by the chlorine atoms.

Oxidation and Reduction Chemistry of the Phenol Moiety

Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones and coupling products. The oxidation of 2,4-dichloro-6-fluoro-3-methylphenol with strong oxidizing agents could potentially lead to the formation of a corresponding benzoquinone. However, the substituted nature of the ring might lead to more complex reaction pathways, including oxidative coupling or degradation of the aromatic ring.

Reduction of the phenolic ring is also possible but typically requires high pressures of hydrogen gas and a catalyst, such as rhodium or ruthenium. This would result in the formation of the corresponding substituted cyclohexanol. The chlorine atoms may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of 2,4-dichloro-6-fluoro-3-methylphenol is a primary site for chemical modification. Standard reactions for converting phenols to esters and ethers are expected to proceed readily.

Esterification: The phenol can be acylated to form esters. This can be achieved using acid chlorides or anhydrides in the presence of a base, or through Fischer esterification with carboxylic acids under acidic catalysis, although the latter is less common for phenols.

Etherification: The Williamson ether synthesis is a common method for converting phenols to ethers. This involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Representative Reactions at the Hydroxyl Group

| Reaction Type | Reagents | Product |

| Esterification | Acetyl chloride, Pyridine | 2,4-Dichloro-6-fluoro-3-methylphenyl acetate |

| Etherification | Methyl iodide, K₂CO₃ | 2,4-Dichloro-6-fluoro-3-methylanisole |

Functionalization of the Methyl Group (e.g., Side-Chain Halogenation, Oxidation)

The methyl group attached to the aromatic ring can also be a site for chemical transformation.

Side-Chain Halogenation: Under radical conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator, the methyl group can be halogenated to give a benzylic halide. This product is a valuable intermediate for further synthetic modifications.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield the corresponding benzoic acid derivative.

Table 3: Functionalization of the Methyl Group

| Reaction Type | Reagents | Product |

| Side-Chain Bromination | N-Bromosuccinimide, Benzoyl peroxide | 2,4-Dichloro-6-fluoro-3-(bromomethyl)phenol |

| Oxidation | KMnO₄, heat | 3,5-Dichloro-2-fluoro-6-hydroxybenzoic acid |

Halogen Exchange Reactions and Regioselectivity

Halogen exchange reactions, such as the Halex process, can be used to replace one halogen with another on an aromatic ring. These reactions are typically performed at high temperatures and often require a catalyst. google.com In the context of 2,4-dichloro-6-fluoro-3-methylphenol, it might be possible to replace the chlorine atoms with fluorine atoms using a fluoride (B91410) salt like potassium fluoride. google.com

The regioselectivity of such a reaction would be influenced by the electronic environment of each halogen. The chlorine at C4 is para to the hydroxyl group, while the chlorine at C2 is ortho. The electronic effects of the other substituents would also play a role in determining which chlorine is more susceptible to exchange. It is also possible that under certain conditions, the fluorine atom could be exchanged for another halogen. organic-chemistry.org

Following a comprehensive search for scientific literature, no research articles or data could be found regarding the coordination chemistry and metal complexation of derivatives of the specific compound “2,4-Dichloro-6-fluoro-3-methylphenol”.

Extensive searches for the synthesis of ligands, development of Schiff bases, formation of transition or main group metal complexes, and structural analysis through X-ray crystallography involving derivatives of 2,4-Dichloro-6-fluoro-3-methylphenol did not yield any relevant results.

Therefore, it is not possible to generate the requested article as there is no available scientific information on this specific subject. The provided outline cannot be addressed with scientifically accurate and verifiable research findings for the compound .

Coordination Chemistry and Metal Complexation Studies Involving 2,4 Dichloro 6 Fluoro 3 Methylphenol Derivatives

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of transition metal complexes are fundamentally linked to the geometry of the coordination sphere and the nature of the metal-ligand interactions. These properties are governed by the d-electron configuration of the metal ion and the ligand field strength, which can lead to phenomena such as spin crossover. mdpi.com

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. wikipedia.org This transition occurs when the energy difference between the LS and HS states is comparable to thermal energy. SCO is particularly common in first-row transition metal complexes with d⁴ to d⁷ electron configurations in an octahedral geometry. wikipedia.org

Research into derivatives of 2,4-dichlorophenol (B122985) has yielded significant insights into SCO behavior. Specifically, three iron(III)-based coordination complexes using the ligand 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp) have been synthesized and studied. rsc.org These complexes, namely Fe(dqmp)₂·H₂O (1), Fe(dqmp)₂·2CH₃COCH₃ (2), and Fe(dqmp)₂ (3), feature two tridentate dqmp⁻ ligands coordinated to a central Fe(III) ion in a meridional arrangement. rsc.org

The magnetic properties of these complexes reveal distinct spin crossover behaviors. rsc.org

Complex 1 (Fe(dqmp)₂·H₂O) demonstrates an abrupt and complete spin crossover in the solid state at a transition temperature (T½) of 225 K. rsc.org

Complex 2 (Fe(dqmp)₂·2CH₃COCH₃) and Complex 3 (Fe(dqmp)₂) exhibit incomplete spin crossover at lower temperatures of 135 K and 150 K, respectively. rsc.org

In a dimethylformamide solution, the spin transition behavior is dependent on the counterion. Complex 1 does not show a complete SCO in solution, whereas complexes 2 and 3 display more complete spin transitions compared to their solid-state behavior. rsc.org

Table 1: Spin Crossover Temperatures for Fe(III) Complexes

| Complex | Formula | Spin Crossover Type (Solid State) | Transition Temperature (T½) (K) |

|---|---|---|---|

| 1 | Fe(dqmp)₂·H₂O | Abrupt and Complete | 225 |

| 2 | Fe(dqmp)₂·2CH₃COCH₃ | Incomplete | 135 |

| 3 | Fe(dqmp)₂ | Incomplete | 150 |

Magnetic susceptibility measurements are a primary tool for investigating the electronic structure of transition metal complexes, providing information on the number of unpaired electrons and the nature of magnetic interactions between metal centers. researchgate.netdu.edu.eg

For the aforementioned Fe(III) complexes of the 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol ligand, magnetic susceptibility studies were crucial in identifying their spin crossover properties. rsc.org The product of molar magnetic susceptibility and temperature (χMT) is plotted against temperature to visualize the spin transition. For a high-spin Fe(III) ion (S = 5/2), the expected χMT value is around 4.375 cm³ K mol⁻¹, while for a low-spin Fe(III) ion (S = 1/2), it is near 0.375 cm³ K mol⁻¹. The transition between these values indicates the spin crossover event. rsc.org

Exchange coupling refers to the magnetic interaction between paramagnetic centers within a polynuclear complex. berkeley.edu This interaction can be ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment). berkeley.edu While the studied Fe(III) complexes derived from the 2,4-dichlorophenol derivative are mononuclear, precluding intramolecular exchange coupling, the analysis of such phenomena is critical for polynuclear systems. rsc.org The current body of research on complexes derived specifically from 2,4-Dichloro-6-fluoro-3-methylphenol does not provide sufficient data to perform a detailed exchange coupling analysis.

Table 2: Magnetic Properties of Fe(III) dqmp Complexes

| Complex | State | Magnetic Behavior |

|---|---|---|

| Fe(dqmp)₂·H₂O | Solid | Complete SCO from Low-Spin to High-Spin |

| Fe(dqmp)₂·H₂O | Solution (DMF) | Incomplete SCO |

| Fe(dqmp)₂·2CH₃COCH₃ | Solid | Incomplete SCO |

| Fe(dqmp)₂·2CH₃COCH₃ | Solution (DMF) | More complete SCO than solid state |

| Fe(dqmp)₂ | Solid | Incomplete SCO |

| Fe(dqmp)₂ | Solution (DMF) | More complete SCO than solid state |

Catalytic Applications of Metal Complexes Derived from 2,4-Dichloro-6-fluoro-3-methylphenol Ligands

Metal complexes are widely recognized for their catalytic activity in a vast array of chemical transformations, including coupling reactions, oxidations, and hydrogenations. rsc.orgresearchgate.netrsc.org The versatility of these catalysts stems from the ability to tune the electronic and steric properties of the complex by modifying the ligand structure. nih.gov

However, based on the available scientific literature, there are no specific reports detailing the catalytic applications of metal complexes derived from 2,4-Dichloro-6-fluoro-3-methylphenol or its close derivatives. While complexes of other substituted phenols and related Schiff bases have shown promise in catalysis, this particular class of ligands remains an unexplored area in the context of catalytic chemistry. rsc.orgresearchgate.net Further research is required to synthesize and evaluate the catalytic potential of these compounds.

Exploration of Advanced Applications for 2,4 Dichloro 6 Fluoro 3 Methylphenol Derivatives

Applications in Advanced Materials Science

The structural characteristics of 2,4-Dichloro-6-fluoro-3-methylphenol—specifically its aromatic ring, hydroxyl group, and halogen substituents—position it as a candidate for the development of new materials with specialized properties. Research in this area is focused on leveraging these features to create advanced polymers and functional materials.

Utilization as Monomers or Modifiers in Polymer Synthesis

Derivatives of 2,4-Dichloro-6-fluoro-3-methylphenol can theoretically be employed as monomers or modifiers in the synthesis of high-performance polymers. The presence of the hydroxyl group allows for esterification or etherification reactions, enabling its incorporation into polyester (B1180765) or polyether backbones. The chlorine and fluorine atoms are expected to enhance properties such as thermal stability, flame retardancy, and chemical resistance.

Potential Polymer Architectures Incorporating 2,4-Dichloro-6-fluoro-3-methylphenol Derivatives:

| Polymer Type | Linkage Type | Potential Enhanced Properties |

| Polyesters | Ester | High thermal stability, flame retardancy |

| Polyethers | Ether | Chemical resistance, improved dielectric properties |

| Polycarbonates | Carbonate | Increased refractive index, thermal stability |

Development of Photochromic or Thermochromic Materials

The integration of 2,4-Dichloro-6-fluoro-3-methylphenol derivatives into larger molecular systems could lead to the development of photochromic or thermochromic materials. The electronic properties conferred by the halogen and methyl substituents on the aromatic ring can influence the stability of different isomeric states, which is a key factor in the performance of chromic materials. Research in this domain would involve coupling the phenolic derivative with known photochromic or thermochromic moieties to fine-tune their switching behavior, color, and fatigue resistance.

Exploration in Liquid Crystalline Materials

The rigid, rod-like structure inherent to the substituted benzene (B151609) ring of 2,4-Dichloro-6-fluoro-3-methylphenol suggests its potential as a core component in the design of liquid crystalline materials. By attaching flexible side chains to the phenolic group, it may be possible to synthesize molecules that exhibit liquid crystalline phases. The polarity and size of the chloro and fluoro substituents would play a crucial role in determining the mesophase behavior and the temperature range of the liquid crystalline state.

Roles as Advanced Chemical Intermediates

Beyond direct applications in materials, 2,4-Dichloro-6-fluoro-3-methylphenol and its derivatives are valuable as advanced intermediates in the synthesis of more complex and high-value molecules. Their utility stems from the specific arrangement of functional groups, which allows for selective chemical transformations.

Precursors for the Synthesis of Complex Organic Molecules

As a multi-functionalized building block, 2,4-Dichloro-6-fluoro-3-methylphenol serves as a versatile precursor for the synthesis of intricate organic molecules. The different reactivities of the hydroxyl group and the halogenated aromatic ring allow for a stepwise and controlled introduction of further functionalities. This makes it a strategic starting material for constructing complex molecular architectures with precisely defined substitution patterns.

Potential Synthetic Transformations of 2,4-Dichloro-6-fluoro-3-methylphenol:

| Reaction Type | Functional Group Targeted | Potential Product Class |

| Etherification | Hydroxyl | Substituted diphenyl ethers |

| Esterification | Hydroxyl | Phenyl esters |

| Nucleophilic Aromatic Substitution | Chlorine/Fluorine | Substituted phenols, anilines |

| Metal-catalyzed cross-coupling | Chlorine | Biaryls, substituted benzenes |

Building Blocks for Pharmaceutical or Agrochemical Scaffolds

The halogenated phenol (B47542) motif is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. The specific combination of chlorine, fluorine, and a methyl group in 2,4-Dichloro-6-fluoro-3-methylphenol makes it an attractive scaffold for the development of new active ingredients. The halogens can influence the lipophilicity, metabolic stability, and binding affinity of the final molecule, which are critical parameters for biological activity. Researchers can utilize this compound as a foundational structure, systematically modifying it to optimize its efficacy and selectivity for a particular biological target.

Applications in Analytical Chemistry

Derivatives of halogenated phenols, such as 2,4-Dichloro-6-fluoro-3-methylphenol, represent a versatile class of compounds with significant potential in analytical chemistry. Their utility stems from the electron-withdrawing effects of the halogen substituents and the coordinating ability of the phenolic hydroxyl group. These features can be tailored through derivatization to create reagents and ligands with specific functionalities for various analytical applications. While direct research on derivatives of 2,4-Dichloro-6-fluoro-3-methylphenol is limited, the extensive studies on analogous halogenated phenolic compounds provide a strong basis for exploring their advanced applications.

Development as Reagents for Specific Chemical Transformations

The structural characteristics of 2,4-Dichloro-6-fluoro-3-methylphenol derivatives make them promising candidates for development as specialized reagents in chemical analysis. The phenolic hydroxyl group can be readily derivatized to form Schiff bases, which are known for their ability to form stable complexes with a variety of metal ions. nanobioletters.com This property is particularly useful in the development of chromogenic and fluorogenic reagents for the detection and quantification of specific metal ions.

Schiff base derivatives of halogenated phenols often exhibit distinct color changes upon complexation with metal ions, enabling their use in colorimetric analysis. researchgate.net The specific substituents on the aromatic ring can influence the selectivity and sensitivity of these reagents. For instance, the presence of chloro and fluoro groups can enhance the acidity of the phenolic proton, facilitating complexation and potentially shifting the absorption wavelength of the resulting metal complex.

Table 1: Examples of Halogenated Phenol Derivatives as Reagents for Metal Ion Detection

| Derivative Type | Target Analyte | Principle of Detection |

| Schiff Base of a Dichlorophenol | Cu²⁺, Zn²⁺, Ni²⁺ | Colorimetric change upon complexation |

| Brominated Phenol Derivative | Various metal ions | Formation of metal complexes with distinct spectral properties |

This table is illustrative and based on research on analogous halogenated phenol derivatives.

Research into Schiff bases derived from 2-aminophenol (B121084) has demonstrated their potential as chemosensors for various metal ions, with the binding interactions leading to noticeable shifts in their absorption maxima. rsc.org Electrochemical studies of these complexes have also suggested a metal-to-ligand charge transfer mechanism, which can be harnessed for electrochemical sensing applications. rsc.org

Use as Ligands in Separation Technologies

The ability of 2,4-Dichloro-6-fluoro-3-methylphenol derivatives to act as ligands for metal ions also extends to their application in separation technologies. In techniques such as liquid-liquid extraction and solid-phase extraction, these compounds can be employed to selectively bind to target metal ions in a complex matrix, allowing for their separation and subsequent analysis.

The hydrophobicity imparted by the halogen atoms can be advantageous in liquid-liquid extraction systems, promoting the partitioning of the metal-ligand complex into an organic phase. nih.gov The selectivity of the extraction can be fine-tuned by modifying the structure of the ligand and controlling the pH of the aqueous phase. nih.gov

Furthermore, these ligands can be immobilized on solid supports to create selective sorbents for solid-phase extraction. Such materials can be used for the preconcentration of trace metals from environmental or biological samples, enhancing the sensitivity of analytical methods.

In the field of chromatography, metal complexes of halogenated phenol derivatives have been explored as stationary phases. For example, metallomesogens derived from substituted phenols have been used in ligand-exchange gas chromatography for the separation of various phenol compounds. ntu.edu.tw The interaction between the analytes and the metal center of the stationary phase governs the separation, with factors such as electron density and steric effects influencing the retention behavior. ntu.edu.tw

Table 2: Potential Applications of 2,4-Dichloro-6-fluoro-3-methylphenol Derivatives in Separation Technologies

| Separation Technique | Role of Derivative | Potential Application |

| Liquid-Liquid Extraction | Metal Chelating Agent | Selective extraction of heavy metal ions from wastewater |

| Solid-Phase Extraction | Functionalized Sorbent | Preconcentration of trace metals from environmental samples |

| Gas Chromatography | Stationary Phase Component | Separation of isomeric phenolic compounds |

This table outlines potential applications based on the properties of similar halogenated phenolic ligands.

The versatility of multidentate aryloxide ligands, a class to which derivatives of 2,4-Dichloro-6-fluoro-3-methylphenol belong, has been demonstrated in their application to the chemistry of both main group and transition metals. columbia.edu This highlights the broad potential for developing novel separation and analytical methods based on these compounds.

Photochemistry and Environmental Transformation Pathways of 2,4 Dichloro 6 Fluoro 3 Methylphenol

Investigation of Photolytic Degradation Mechanisms in Various Media

There is currently no available research on the photolytic degradation mechanisms of 2,4-Dichloro-6-fluoro-3-methylphenol in various environmental media such as water, soil, or air. Understanding these mechanisms would be crucial for predicting the compound's persistence and fate in the environment. Research in this area would typically investigate processes such as photodissociation of the carbon-halogen or other bonds, photooxidation by reactive oxygen species, and photoreduction.

Wavelength Dependence and Quantum Yield Studies

Specific data on the wavelength dependence of the photolysis of 2,4-Dichloro-6-fluoro-3-methylphenol and its quantum yield are not present in the current body of scientific literature. Such studies are essential for determining the efficiency of its breakdown under natural sunlight and for developing potential photochemical remediation technologies. The quantum yield, which measures the number of molecules undergoing a photoreaction per photon absorbed, is a key parameter in environmental photochemistry.

Influence of Environmental Factors on Phototransformation (e.g., pH, solvent polarity)

The influence of environmental factors such as pH and the polarity of the surrounding medium (solvent) on the phototransformation of 2,4-Dichloro-6-fluoro-3-methylphenol has not been documented. These factors can significantly affect the rate and pathway of photodegradation by altering the chemical speciation of the compound and the nature of the excited states involved.

Photophysical Properties (e.g., Fluorescence, Phosphorescence, Quantum Efficiency)

Detailed information on the photophysical properties of 2,4-Dichloro-6-fluoro-3-methylphenol, including its fluorescence, phosphorescence, and quantum efficiency, is not available. These properties are fundamental to understanding the behavior of the molecule upon absorption of light and are prerequisites for a complete photochemical analysis.

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dichloro 6 Fluoro 3 Methylphenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of halogenated phenols from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) with various detection methods

HPLC is a versatile technique for the analysis of phenolic compounds, offering robust separation capabilities. scirp.org For compounds like 2,4-Dichloro-6-fluoro-3-methylphenol, reversed-phase HPLC is the method of choice. nih.gov The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. phenomenex.com

The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation of various halogenated phenols. nih.gov Gradient elution, where the mobile phase composition is changed during the analytical run, is frequently employed to achieve better resolution of complex mixtures. researchgate.net

Several detection methods can be coupled with HPLC for the analysis of halogenated phenols:

UV-Visible Detection: This is the most common detection method. Phenolic compounds exhibit strong absorbance in the UV region of the electromagnetic spectrum. msu.edukhanacademy.org The wavelength of maximum absorbance (λmax) for dichlorophenols is typically in the range of 280-300 nm. researchgate.netnih.gov

Diode Array Detection (DAD): A more advanced form of UV detection, DAD provides spectral information across a range of wavelengths, which aids in compound identification and purity assessment.

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization with a fluorescent reagent can be employed. scirp.org This is particularly useful for trace-level analysis.

Electrochemical Detection: This technique offers high sensitivity for phenolic compounds, which can be electrochemically oxidized. researchgate.net

| Parameter | Typical Conditions for Halogenated Phenols |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

Gas Chromatography (GC) with specialized detectors (e.g., ECD, FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, including halogenated phenols. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

For polar analytes like phenols, derivatization is often performed to improve their thermal stability and chromatographic behavior. settek.com A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. chromforum.org

Specialized detectors are used to achieve high sensitivity and selectivity:

Flame Ionization Detector (FID): A universal detector for organic compounds, FID provides a response that is proportional to the mass of carbon in the analyte. While robust, it may lack the required selectivity for complex samples. epa.gov

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated and fluorinated phenols. epa.gov

Mass Spectrometry (MS): When coupled with GC, MS provides both quantification and structural information, which is invaluable for unambiguous compound identification. thermofisher.com

| Parameter | Typical Conditions for Halogenated Phenols |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60 °C, ramp to 280 °C |

| Detector | ECD or Mass Spectrometer |

Spectroscopic Detection and Monitoring Methods

Spectroscopic techniques are essential for the quantitative analysis and monitoring of 2,4-Dichloro-6-fluoro-3-methylphenol. UV-Visible and fluorescence spectroscopy are particularly relevant.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectroscopy is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the spectrum. youtube.com For phenolic compounds, the absorption is due to electronic transitions within the aromatic ring and the hydroxyl group. researchgate.net The position and intensity of the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. For dichlorophenols, characteristic absorption maxima are observed that can be used for quantification. nih.gov

The relationship between absorbance and concentration is described by the Beer-Lambert law, which forms the basis for quantitative analysis.

| Compound Type | Typical λmax (nm) |

|---|---|

| Dichlorophenols | 285 - 307 researchgate.netnih.gov |

Fluorescence Spectroscopy for High Sensitivity Detection

Fluorescence spectroscopy is a highly sensitive technique that involves the excitation of a molecule with light of a specific wavelength, followed by the detection of the emitted light at a longer wavelength. researchgate.netresearchgate.net While not all phenolic compounds are naturally fluorescent, derivatization with a fluorescent tag can be used to enhance detection. scirp.org

Three-dimensional fluorescence spectroscopy, which records emission spectra at various excitation wavelengths, can provide a detailed "fingerprint" of a sample, allowing for the identification and quantification of multiple fluorescent compounds. rsc.org

| Compound Type | Typical Excitation λ (nm) | Typical Emission λ (nm) |

|---|---|---|

| Derivatized Phenols | 270 - 380 nih.govnih.gov | 345 - 490 researchgate.netnih.gov |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples. nih.govijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net GC separates the components of a mixture, and the MS provides detailed structural information for each component based on its mass-to-charge ratio and fragmentation pattern. osti.gov This allows for confident identification and quantification of compounds like 2,4-Dichloro-6-fluoro-3-methylphenol, even in complex matrices. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. saspublishers.com The LC separates the components of a mixture, and the MS provides molecular weight and structural information. Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides detailed structural information about the separated compounds, which is invaluable for the identification of unknown substances. saspublishers.com

These hyphenated techniques provide a wealth of information, enabling not only the quantification of 2,4-Dichloro-6-fluoro-3-methylphenol but also its unambiguous identification and the characterization of related impurities or degradation products. researchgate.net

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including halogenated phenols. The methodology involves the separation of compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio.

For the analysis of phenolic compounds, a derivatization step is often employed to increase their volatility and improve their chromatographic behavior. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr) can be used to convert the polar hydroxyl group into a less polar ether or ester. researchgate.net The introduction of fluorine-containing groups through derivatization can also enhance sensitivity, particularly in negative-ion chemical ionization (NICI) mode. researchgate.net

The GC separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase. thermofisher.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Following separation, the compounds are ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, provides a "fingerprint" for compound identification. For quantification, selected ion monitoring (SIM) is often used, where the instrument is set to detect only a few specific ions, increasing sensitivity and selectivity.

While specific GC-MS data for 2,4-Dichloro-6-fluoro-3-methylphenol is not available, the data for 2,4-Dichloro-6-methylphenol (B73991) from the NIST Mass Spectrometry Data Center can serve as an illustrative example of the expected mass spectral characteristics.

Interactive Data Table: Illustrative GC-MS Data for 2,4-Dichloro-6-methylphenol

| Parameter | Value |

| NIST Number | 292010 |

| Library | Main library |

| Total Peaks | 129 |

| m/z Top Peak | 141 |

| m/z 2nd Highest | 176 |

| m/z 3rd Highest | 77 |

This data is for the compound 2,4-Dichloro-6-methylphenol and is provided for illustrative purposes only. Source: NIST Mass Spectrometry Data Center, as cited in PubChem CID 15292.

LC-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is a complementary technique to GC-MS, particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. For phenols, LC-MS offers the advantage of direct analysis without the need for derivatization. shimadzu.com

The separation in LC is achieved on a column packed with a solid stationary phase, most commonly a C18 reversed-phase column. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. nih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

After the chromatographic separation, the analyte is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For phenols, negative ion mode ESI is often preferred due to the acidic nature of the hydroxyl group.

Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity. In this mode, a specific precursor ion (e.g., [M-H]⁻) is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for accurate quantification at low concentrations.

Although no specific LC-MS method for 2,4-Dichloro-6-fluoro-3-methylphenol has been published, data for 2,4-Dichloro-6-methylphenol is available and provides an example of the parameters that would be relevant for an LC-MS analysis.

Interactive Data Table: Illustrative LC-MS/MS Data for 2,4-Dichloro-6-methylphenol

| Parameter | Value |

| Instrument | Q Exactive Plus Orbitrap Thermo Scientific |

| Instrument Type | LC-ESI-QFT |

| Ionization Mode | Negative |

| Precursor m/z | 174.9723 |

| Precursor Adduct | [M-H]⁻ |

| Collision Energy | 35 (nominal) |

| Column | Kinetex C18 EVO 2.6 um, 2.1x50 mm |

| Retention Time | 11.166 min |

This data is for the compound 2,4-Dichloro-6-methylphenol and is provided for illustrative purposes only. Source: MassBank of North America (MoNA), Accession ID MSBNK-CASMI_2016-SM806853, as cited in PubChem CID 15292.

Future Research Directions and Potential Emerging Avenues for 2,4 Dichloro 6 Fluoro 3 Methylphenol Research

Development of Green Chemistry Approaches in its Synthesis and Derivatization

Future research should prioritize the development of environmentally benign methods for the synthesis and modification of 2,4-Dichloro-6-fluoro-3-methylphenol. Traditional halogenation and functionalization of phenols can involve harsh reagents and generate significant waste. Green chemistry offers a pathway to mitigate these issues.

Key areas for investigation include:

Catalytic Halogenation: Exploring selective, direct C-H halogenation techniques using greener oxidizing agents and catalysts could provide more atom-economical routes to this compound and its derivatives. scientificupdate.com Transition-metal or organocatalytic systems could offer high regioselectivity, minimizing the formation of isomers and reducing purification needs. scientificupdate.com

Bio-based Solvents: Investigating the use of bio-based and renewable solvents in synthesis and derivatization processes can significantly reduce the environmental footprint. mdpi.com Solvents derived from biomass are becoming viable alternatives to traditional volatile organic compounds (VOCs). mdpi.com

Flow Chemistry: Implementing continuous flow processes for synthesis can improve reaction control, enhance safety, and allow for more efficient energy use compared to batch processing. This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

Waste Valorization: Research into converting byproducts from the synthesis of 2,4-Dichloro-6-fluoro-3-methylphenol into valuable chemicals would align with the principles of a circular economy, transforming waste streams into new resources.

Exploration of Novel Catalytic Roles and Organocatalysis

The phenolic hydroxyl group and the halogen substituents on 2,4-Dichloro-6-fluoro-3-methylphenol make it an intriguing candidate for catalytic applications, particularly in the field of organocatalysis. wikipedia.org

Future research could focus on:

Hydrogen Bond Catalysis: The phenolic -OH group can act as a hydrogen-bond donor, activating substrates in various organic transformations. The presence of electron-withdrawing halogen atoms can modulate the acidity of the phenol (B47542), potentially tuning its catalytic activity.

Halogen Bond Catalysis: The chlorine atoms on the aromatic ring could serve as halogen bond donors, a noncovalent interaction increasingly utilized in catalyst design. nih.gov This could enable the activation of Lewis basic substrates in a highly specific and directional manner. nih.gov Computational studies, such as Density Functional Theory (DFT), could be employed to understand and design novel halogen-bonding catalysts. nih.gov

Asymmetric Catalysis: Derivatizing 2,4-Dichloro-6-fluoro-3-methylphenol to introduce chiral moieties could yield novel organocatalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical and fine chemical production. wikipedia.org

Dual Activation Systems: The molecule could potentially act as a bifunctional catalyst, using its hydroxyl group for one type of activation (e.g., Brønsted acid or hydrogen bonding) and a halogen atom for another (halogen bonding), leading to novel reactivity and selectivity.

Integration into Supramolecular Architectures and Self-Assembled Systems

The distinct electronic nature of the fluorine and chlorine substituents, combined with the hydrogen-bonding capability of the hydroxyl group, provides a powerful toolkit for directing the self-assembly of 2,4-Dichloro-6-fluoro-3-methylphenol into complex supramolecular structures.

Potential research avenues include:

Crystal Engineering: The interplay between hydrogen bonds (O-H···O) and halogen bonds (C-Cl···O, C-Cl···F, etc.) could be systematically studied to control the packing of molecules in the solid state. rsc.org This could lead to the design of new materials with tailored properties, such as specific optical or electronic characteristics. The type of halogen substituent has been shown to dramatically influence the morphology of self-assembling systems. rsc.orgresearchgate.net

Liquid Crystals: By attaching long alkyl or fluorinated chains, it may be possible to design liquid crystalline materials based on this phenolic core. The specific halogenation pattern can influence mesophase behavior and thermal properties.